8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
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Overview
Description
8a-Methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8a-Methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8a-Methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar core structure and have comparable reactivity and applications.
Imidazo[1,2-a]pyrimidines: Another class of compounds with similar structural features and chemical properties.
Uniqueness
8a-Methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
8a-methyl-1,2,4,6,7,8-hexahydropyrrolo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C8H14N2O/c1-8-3-2-4-10(8)5-7(11)9-6-8/h2-6H2,1H3,(H,9,11) |
InChI Key |
YBHXRNAYZWLUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCN1CC(=O)NC2 |
Origin of Product |
United States |
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